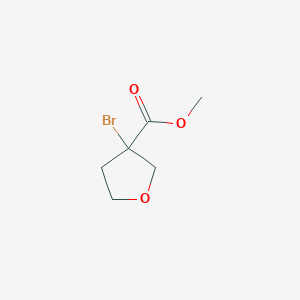

Methyl 3-bromotetrahydrofuran-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromooxolane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO3/c1-9-5(8)6(7)2-3-10-4-6/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXIEYLVSVPZFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCOC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Bromosuccinimide-Mediated Cyclization

A widely cited approach involves the bromocyclization of homoallylic alcohols equipped with a methyl ester functionality. This method, adapted from protocols for synthesizing 3-bromotetrahydrofuran derivatives, proceeds via a radical-mediated mechanism.

Procedure :

- Substrate Preparation : The homoallylic alcohol precursor, methyl 3-hydroxy-4-pentenoate, is synthesized through a Claisen rearrangement or esterification of 3-penten-1-ol derivatives.

- Bromocyclization : The alcohol is dissolved in anhydrous methylene chloride, and N-Bromosuccinimide (2 equivalents) is added. The reaction is refluxed in the dark for 8–12 hours, facilitating radical bromination and subsequent cyclization.

- Workup : After solvent evaporation, the crude product is purified via flash column chromatography (20% diethyl ether in hexanes), yielding methyl 3-bromotetrahydrofuran-3-carboxylate in ~60% isolated yield.

Key Advantages :

- High regioselectivity due to the directing effect of the ester group.

- Compatibility with acid- and base-sensitive functional groups.

Mechanistic Insights :

The reaction initiates with N-Bromosuccinimide generating a bromine radical, which abstracts a hydrogen atom from the homoallylic alcohol’s β-position. This triggers a 5-exo-trig cyclization, forming the tetrahydrofuran ring while positioning the bromine and ester groups at the 3-carbon.

Ortho Ester-Based Sequential Functionalization

Nikishin Protocol for 1,3-Diol Derivatives

Drawing from Nikishin’s work on oxetane synthesis, this method employs 1,3-diol precursors to construct the tetrahydrofuran core.

Procedure :

- Ortho Ester Formation : A 1,3-diol (e.g., methyl 3,5-dihydroxypentanoate) is treated with trimethyl orthoformate under acidic conditions to form a cyclic ortho ester.

- Bromination : The ortho ester is reacted with acetyl bromide, selectively substituting one hydroxyl group with bromine while protecting the other as an acetate.

- Deprotection and Cyclization : The acetate is hydrolyzed using diisobutylaluminium hydride, and the resulting diol-bromide intermediate undergoes base-mediated cyclization (e.g., sodium hydride in tetrahydrofuran) to yield the target compound.

Yield and Stereochemistry :

- Yields range from 45–65%, with stereochemical outcomes dependent on the starting diol’s configuration.

- Double inversion at the benzylic center ensures retention of stereochemistry in chiral substrates.

Epoxide Ring-Opening Strategies

Acid-Catalyzed Rearrangement

Inspired by Carreira’s oxetane syntheses, this method leverages epoxide intermediates for simultaneous ring formation and functionalization.

Procedure :

- Epoxide Synthesis : Methyl 3,4-epoxybutanoate is prepared via Sharpless epoxidation of methyl 3-butenoate.

- Bromide-Induced Ring Opening : The epoxide is treated with hydrogen bromide in dichloromethane, inducing nucleophilic attack at the less substituted carbon.

- Cyclization : The resulting bromohydrin undergoes acid-catalyzed (e.g., p-toluenesulfonic acid) intramolecular etherification, furnishing the tetrahydrofuran ring.

Optimization Notes :

- Elevated temperatures (40–60°C) improve cyclization efficiency.

- Yields are moderate (50–70%) due to competing polymerization side reactions.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromotetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Reduction Reactions: The ester group can be reduced to an alcohol.

Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrahydrofuran derivatives, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-bromotetrahydrofuran-3-carboxylate is used in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.

Chemical Biology: It is employed in studies involving the modification of biological molecules.

Mechanism of Action

The mechanism of action of methyl 3-bromotetrahydrofuran-3-carboxylate involves its reactivity due to the presence of the bromine atom and the ester group. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. These reactions allow the compound to interact with various molecular targets and pathways in chemical and biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 3-bromotetrahydrofuran-3-carboxylate with structurally related compounds, focusing on substituent effects, reactivity, and physicochemical properties.

Structural Analogues

Methyl 3-Hydroxy-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carboxylate ():

This compound shares a fused furan-ester framework but differs in substituents (hydroxy and isopropenyl groups vs. bromine). The absence of bromine reduces its electrophilicity, making it less reactive in cross-coupling reactions. Additionally, the benzofuran backbone enhances aromatic stability compared to the saturated tetrahydrofuran ring in the target compound.Sandaracopimaric Acid Methyl Ester ():

A diterpene-derived methyl ester with a complex bicyclic structure. While both compounds contain ester groups, sandaracopimaric acid’s rigid skeleton and lack of halogens limit its utility in modular synthesis.

Reactivity in Cross-Coupling Reactions

This compound’s bromine atom positions it for Pd-catalyzed C–H bond functionalization, analogous to 3-bromofuran derivatives (). For example, in Pd-catalyzed arylation, brominated furans undergo regioselective coupling at the C-2 position due to the directing effect of the bromine atom. Non-halogenated analogues (e.g., methyl tetrahydrofuran-3-carboxylate) lack this reactivity, requiring pre-functionalization with halogens or other leaving groups.

Physicochemical Properties

Hypothetical comparisons based on methyl ester and brominated compounds ():

* Estimated based on brominated methyl esters in .

Biological Activity

Methyl 3-bromotetrahydrofuran-3-carboxylate (C6H9BrO3) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and synthetic organic chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrahydrofuran ring substituted with a bromine atom and a carboxylate group. Its chemical structure can be represented as follows:

- Molecular Formula : C6H9BrO3

- Molecular Weight : 212.04 g/mol

Cytotoxicity and Anticancer Potential

Research indicates that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related tetrahydrofuran derivatives possess IC50 values comparable to established anticancer agents. Specifically, amphidinolides, which share structural similarities, demonstrate potent cytotoxicity against murine leukemia cells and human epidermoid carcinoma cells, with IC50 values ranging from 5 pg/mL to 35 µg/mL depending on the specific analog .

The biological activity of this compound may be attributed to several mechanisms:

- Cell Cycle Arrest : Compounds with similar structures have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Key Enzymes : The brominated tetrahydrofuran derivatives may inhibit enzymes critical for cancer cell proliferation.

Synthetic Pathways

The synthesis of this compound involves various methodologies, including:

- Bromination Reactions : Selective bromination of tetrahydrofuran derivatives.

- Carboxylation Reactions : Introduction of carboxylate groups via nucleophilic substitution or carbonylation processes.

A detailed synthesis pathway is outlined in the following table:

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Bromination | Room temperature | 85 |

| 2 | Carboxylation | Aqueous NaOH, reflux | 75 |

| 3 | Esterification | Methanol, acid catalyst | 90 |

Case Studies

- Anticancer Activity Study :

- Mechanistic Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.